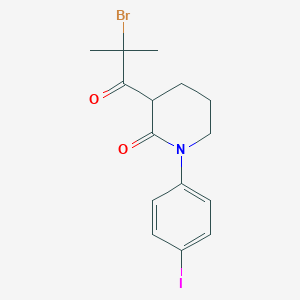
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:
Starting Materials: 4-iodoaniline, 2-bromo-2-methylpropanoic acid, and piperidin-2-one.
Step 1: Formation of 4-iodophenylpiperidin-2-one by reacting 4-iodoaniline with piperidin-2-one under acidic conditions.
Step 2: Acylation of the intermediate with 2-bromo-2-methylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinone ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.
Substitution: The bromine and iodine atoms make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidinone ring.
Reduction: Reduced forms of the piperidinone ring.
Substitution: Substituted derivatives where bromine or iodine is replaced by other functional groups.
Aplicaciones Científicas De Investigación
3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one could have various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with proteins, enzymes, or receptors, altering their function. The presence of bromine and iodine could enhance binding affinity through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(4-fluorophenyl)piperidin-2-one
Uniqueness
The unique combination of bromine and iodine in 3-(2-Bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H17BrINO2 |
|---|---|
Peso molecular |
450.11 g/mol |
Nombre IUPAC |
3-(2-bromo-2-methylpropanoyl)-1-(4-iodophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrINO2/c1-15(2,16)13(19)12-4-3-9-18(14(12)20)11-7-5-10(17)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
Clave InChI |
CCMIGGJYLTZRGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC=C(C=C2)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
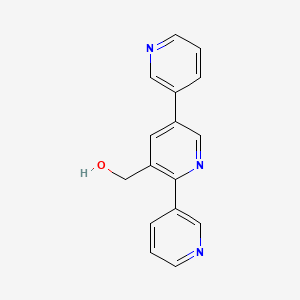

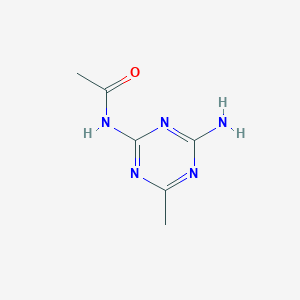
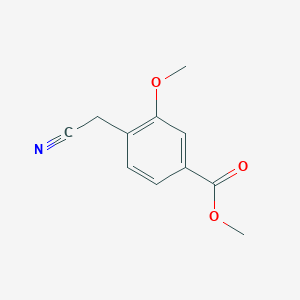


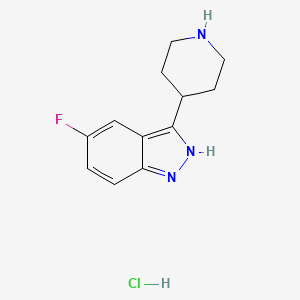
![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)
